(2E)-3-(1-benzothien-3-yl)acrylic acid
Description
Significance of Heterocyclic Acrylic Acid Derivatives in Organic Chemistry
Heterocyclic acrylic acid derivatives are a class of organic compounds characterized by a carboxylic acid group attached to a carbon-carbon double bond, which is itself part of or conjugated with a heterocyclic ring system. This arrangement of functional groups imparts a unique reactivity to the molecule, making it a valuable intermediate in a variety of organic transformations. The acrylic acid moiety can participate in numerous reactions, including additions, cycloadditions, and polymerizations.
The presence of a heteroatom (such as sulfur, nitrogen, or oxygen) within the ring system further influences the electronic properties and biological activity of these derivatives. Thiophene-containing acrylic acids, for instance, are investigated for their potential in developing novel polymers and dyes, as well as for their applications in creating compounds with anti-inflammatory and anti-cancer properties. researchgate.net The versatility of these molecules makes them a subject of continuous interest in academic and industrial research, aimed at the synthesis of novel materials and therapeutic agents. researchgate.netnih.gov
Overview of (2E)-3-(1-benzothien-3-yl)acrylic acid's Relevance in Contemporary Chemical Science
This compound, a molecule combining a benzothiophene (B83047) core with an acrylic acid side chain, stands as a compound of interest in contemporary chemical science. The benzothiophene scaffold itself is a key structural motif in a number of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. organicreactions.orgdrugbank.com Consequently, derivatives of benzothiophene are actively explored in drug discovery programs. drugbank.com
The acrylic acid portion of the molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This potential for chemical elaboration makes this compound a valuable starting material for creating novel compounds with potentially enhanced biological activities or unique material properties.
Scope and Academic Focus of Research on this compound
Academic research on this compound primarily revolves around its synthesis and its role as a precursor for more complex molecules. A common and well-established method for its preparation is the Knoevenagel condensation. organicreactions.orgthermofisher.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as malonic acid, with an aldehyde or ketone. thermofisher.com In the case of this compound, the precursors are 1-benzothiophene-3-carboxaldehyde and malonic acid. guidechem.comyoutube.com
While detailed research focusing exclusively on the biological or material properties of this compound is not extensively documented in publicly available literature, its significance is inferred from the broader interest in benzothiophene derivatives. Studies on analogous compounds suggest that this molecule could be a candidate for investigations into various therapeutic areas, particularly as an intermediate in the synthesis of potential enzyme inhibitors or other bioactive agents. drugbank.comnih.gov The primary academic focus remains on leveraging its structure for the synthesis of new chemical entities.
Detailed Research Findings
While specific in-depth research on this compound is limited, we can compile its known properties and a representative synthesis method from available chemical data and general organic chemistry principles.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the interactive table below.
| Property | Value | Source |
| CAS Number | 5381-29-3 | guidechem.com |
| Molecular Formula | C₁₁H₈O₂S | guidechem.com |
| Molecular Weight | 204.25 g/mol | guidechem.com |
| LogP | 2.99910 | guidechem.com |
| PSA | 65.54000 | guidechem.com |
Click on the headers to sort the table.
Synthesis via Knoevenagel Condensation
The synthesis of this compound is typically achieved through the Knoevenagel condensation. This reaction condenses an aldehyde with a compound containing an active methylene group, catalyzed by a base.
Reaction Scheme:
The table below details the reactants involved in this synthesis.
| Reactant | Role | Chemical Formula |
| 1-Benzothiophene-3-carboxaldehyde | Aldehyde | C₉H₆OS |
| Malonic Acid | Active Methylene Compound | C₃H₄O₄ |
| Pyridine (B92270) (example catalyst) | Base Catalyst | C₅H₅N |
This table outlines the key components for the synthesis of the target compound.
The reaction is typically performed by heating the reactants in the presence of a basic catalyst like pyridine, which also often serves as the solvent. youtube.com The initial condensation product undergoes decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid. youtube.com
Established Synthetic Routes for this compound
Traditional methods for synthesizing this compound and its analogues primarily rely on condensation reactions and transition metal-catalyzed cross-couplings, which are foundational strategies in organic synthesis.
Condensation reactions are a cornerstone for the formation of the α,β-unsaturated acid moiety in the target molecule. These reactions typically involve the reaction of an aldehyde or ketone with a compound containing an active methylene group. mdpi.com Two of the most relevant methods in this context are the Knoevenagel and Perkin reactions.
The Knoevenagel condensation is a widely used method for C-C bond formation that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. mdpi.comresearchgate.net For the synthesis of this compound, the reaction typically employs benzothiophene-3-carbaldehyde and malonic acid. chemicalbook.com The use of pyridine as a base and solvent, often with a catalytic amount of piperidine, facilitates the condensation, which is followed by a decarboxylation step to yield the desired acrylic acid. youtube.com This variant is often referred to as the Doebner modification. youtube.com The reaction generally proceeds with high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. longdom.orgscribd.com In the context of synthesizing the target compound, benzothiophene-3-carbaldehyde would be reacted with acetic anhydride and sodium acetate. The reaction proceeds through an aldol-type condensation followed by dehydration to yield the cinnamic acid derivative. wikipedia.orgbyjus.com
| Reaction | Starting Materials | Catalyst/Base | Key Features |
| Knoevenagel-Doebner | Benzothiophene-3-carbaldehyde, Malonic acid | Piperidine, Pyridine | High (E)-stereoselectivity; reaction followed by decarboxylation. chemicalbook.comyoutube.comorganic-chemistry.org |
| Perkin Reaction | Benzothiophene-3-carbaldehyde, Acetic anhydride | Sodium Acetate | Classic method for cinnamic acids; requires anhydride as a reactant. wikipedia.orglongdom.org |
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming the C-C bond between the benzothiophene ring and the acrylic acid moiety. The Heck and Suzuki-Miyaura reactions are particularly prominent.
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. beilstein-journals.org To synthesize the this compound scaffold, one potential pathway involves the coupling of a 3-halobenzothiophene (e.g., 3-bromobenzothiophene) with acrylic acid or its esters. researchgate.net This halide-free variation of the Heck reaction can also utilize arylboronic acids as the aryl source, which is considered an environmentally friendlier alternative. nih.gov
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com This method is widely used for the synthesis of biaryls and other conjugated systems. mdpi.comresearchgate.net A plausible Suzuki strategy for the target molecule would involve the reaction of 1-benzothiophene-3-boronic acid with a 3-haloacrylate, such as ethyl bromocrotonate, followed by hydrolysis of the ester to yield the carboxylic acid. These reactions are valued for their high functional group tolerance and generally good yields. rasayanjournal.co.in
| Reaction | Benzothiophene Partner | Acrylic Acid Partner | Catalyst System |
| Heck Reaction | 3-Bromobenzothiophene | Acrylic Acid / Acrylate (B77674) Ester | Pd(OAc)₂, Phosphine Ligand, Base beilstein-journals.orgresearchgate.net |
| Suzuki-Miyaura Coupling | 1-Benzothiophene-3-boronic acid | 3-Haloacrylate Ester | Pd(dppf)Cl₂, Base, Solvent (e.g., EtOH/H₂O) nih.govmdpi.com |
Advanced Synthetic Approaches to Benzothienyl Acrylic Acid Scaffolds
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, control, and environmental sustainability. These advanced approaches are critical for producing complex molecules like this compound with high precision and minimal waste.
Achieving the correct regio- and stereochemistry is paramount. The "(2E)" designation in the target compound's name specifies the trans configuration of the double bond, while the "3-yl" specifies the point of attachment on the benzothiophene ring.
Stereoselectivity in forming the acrylic acid double bond is often intrinsically controlled by the reaction mechanism. As mentioned, the Knoevenagel-Doebner condensation is highly stereoselective, affording the E-isomer with high selectivity (≥95:5) under mild conditions. organic-chemistry.org This is a significant advantage as it minimizes the need for subsequent isomeric separation. Similarly, Heck-type reactions can be rendered highly enantioselective and regioselective through the careful selection of chiral ligands and palladium catalysts, allowing for precise control over the final product's geometry. figshare.com
Regioselectivity is primarily addressed during the synthesis of the benzothiophene-3-carbaldehyde precursor. The functionalization at the C3 position of the benzothiophene ring is a common outcome in electrophilic substitution reactions, but more controlled methods, such as directed ortho-metalation followed by formylation, can provide specific isomers in high yield. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govbau.edu.tr The synthesis of various benzothiophene derivatives has been shown to benefit from this technology. nih.govrsc.org For instance, the annulation reactions to form the benzothiophene core or subsequent functionalization steps can be performed efficiently under microwave conditions. rsc.orgmanipal.edu This technique is particularly valuable for rapid library synthesis in drug discovery programs. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes to Hours | nih.govnih.gov |
| Yield | Moderate to Good | Often Improved | rsc.orgmanipal.edu |
| Energy Efficiency | Lower | Higher | researchgate.net |
| Side Reactions | More prevalent | Reduced | researchgate.net |
"Green chemistry" principles aim to design chemical processes that are more environmentally benign. d-nb.info This includes using renewable feedstocks, avoiding hazardous solvents, and employing catalyst-free systems or highly efficient, recyclable catalysts. nih.govresearchgate.net
For the synthesis of acrylic acids, routes starting from bio-based resources like glycerol (B35011) or furfural (B47365) are being actively explored as alternatives to petroleum-based methods. nih.govfau.euresearchgate.net In the context of condensation reactions, traditional catalysts can sometimes be replaced with milder and more environmentally friendly options. For example, boric acid has been demonstrated as an effective, inexpensive, and non-toxic catalyst for Knoevenagel condensations. mdpi.com Furthermore, performing reactions in green solvents like water or glycerol, or under solvent-free conditions, significantly reduces the environmental impact of the synthesis. mdpi.commdpi.com Catalyst-free condensation reactions, driven simply by thermal energy under solvent-free conditions, represent an ideal green chemistry scenario, minimizing waste and simplifying product purification. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNZXOFXUAHOB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916834-37-2 | |
| Record name | (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Analogues
The structural framework of (2E)-3-(1-benzothien-3-yl)acrylic acid, featuring a benzothiophene (B83047) nucleus linked to an acrylic acid moiety, presents a versatile platform for extensive chemical modification. The generation of novel analogues through derivatization is key to exploring its full potential in various scientific fields. The following sections detail the principal strategies for modifying this core structure.
Chemical Reactivity and Mechanistic Studies of 2e 3 1 Benzothien 3 Yl Acrylic Acid
Reactivity Profiling of the α,β-Unsaturated Carboxylic Acid Moiety
The α,β-unsaturated carboxylic acid functionality is the primary site of reactivity in (2E)-3-(1-benzothien-3-yl)acrylic acid. This system is characterized by an electrophilic β-carbon, susceptible to nucleophilic attack, and a carboxylic acid group that can undergo various transformations.
Nucleophilic Addition Reactions (e.g., Michael Addition)
The presence of the electron-withdrawing carboxylic acid group renders the β-carbon of the acrylic acid moiety electrophilic, making it a prime candidate for Michael addition reactions. researchgate.net This conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
In the context of this compound, various nucleophiles can be employed. For instance, the addition of soft nucleophiles like thiols (thia-Michael addition) and amines (aza-Michael addition) is expected to proceed readily. researchgate.netmdpi.com The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous systems. For example, the thia-Michael addition of thiols to various α,β-unsaturated carbonyl compounds is a well-established and efficient reaction. mdpi.comresearchgate.net Similarly, the aza-Michael addition of amines to acrylic acid derivatives has been widely explored for the synthesis of β-amino acids and their derivatives. nih.gov
Table 1: Representative Michael Addition Reactions on α,β-Unsaturated Systems
| Nucleophile | Michael Acceptor | Product Type | General Conditions |
| Thiol (R-SH) | α,β-Unsaturated Carbonyl | Thioether | Base catalyst (e.g., triethylamine) |
| Amine (R₂NH) | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Often proceeds without a catalyst or with mild base/acid catalysis |
The reaction with this compound would involve the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the corresponding 3-substituted-3-(1-benzothien-3-yl)propanoic acid derivative. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Carboxylic Acid Functional Group Transformations (e.g., Decarboxylation)
The carboxylic acid group of this compound can undergo a variety of transformations, with decarboxylation being a key reaction. Decarboxylation, the removal of a carboxyl group as carbon dioxide, is particularly facile for β-keto acids and their vinylogous counterparts, such as α,β-unsaturated acids. guidechem.comresearchgate.netscbt.com
For this compound, which is an analogue of cinnamic acid, decarboxylation can be induced under thermal or catalytic conditions. rsc.org The reaction proceeds through a cyclic transition state, leading to the formation of a vinylbenzothiophene intermediate, which then tautomerizes to the more stable 3-vinyl-1-benzothiophene. The ease of decarboxylation is influenced by the stability of the intermediate formed. The benzothiophene (B83047) moiety can effectively stabilize the transient negative charge that develops during the reaction.
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound opens avenues to a wide array of novel compounds with potentially interesting properties. Understanding the mechanisms of these reactions is crucial for controlling the reaction outcomes and designing new synthetic strategies.
Elucidation of Curtius Rearrangement Pathways
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. nih.govwikipedia.orgorgoreview.com This reaction is applicable to a broad range of carboxylic acids, including those with heterocyclic substituents. nih.gov
The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with diphenylphosphoryl azide (DPPA). orgoreview.com Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form an isocyanate. wikipedia.org The (1-benzothien-3-yl)vinyl group migrates to the electron-deficient nitrogen atom.
The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. Reaction with water leads to a carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine, (E)-1-(1-benzothien-3-yl)ethen-1-amine. Alternatively, trapping with an alcohol or an amine affords a carbamate (B1207046) or a urea (B33335) derivative, respectively. nih.govnih.gov The Curtius rearrangement proceeds with retention of the configuration of the migrating group. wikipedia.org
Table 2: Products of Curtius Rearrangement of this compound
| Trapping Nucleophile | Intermediate | Final Product |
| Water (H₂O) | Carbamic acid | (E)-1-(1-benzothien-3-yl)ethen-1-amine |
| Alcohol (R-OH) | Isocyanate | Alkyl (E)-(1-(1-benzothien-3-yl)vinyl)carbamate |
| Amine (R₂NH) | Isocyanate | 1-((E)-1-(1-benzothien-3-yl)vinyl)-3,3-dialkylurea |
Understanding Thermal Electrocyclization Processes
The styryl-like fragment within this compound, specifically the C=C double bond conjugated with the benzothiophene ring, suggests the potential for electrocyclization reactions, particularly photocyclization. While thermal electrocyclization might require harsh conditions, photochemical methods are often employed for similar transformations.
The photocyclization of styrylthiophenes, which are structurally related to the core of this compound, has been studied as a route to thiahelicenes. ua.es The generally accepted mechanism involves the photoisomerization of the E-isomer to the Z-isomer, followed by a 6π-electrocyclization to form a dihydronaphthothiophene intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine, leads to the aromatic fused-ring product. nih.gov
In the case of this compound, irradiation could potentially lead to the formation of a fused polycyclic aromatic system. The regioselectivity of the cyclization would be influenced by the electronic and steric properties of the benzothiophene ring and the acrylic acid moiety. Studies on 3-styrylthiophenes indicate that the cyclization typically leads to a specific regioisomer, in this case, a derivative of naphtho[1,2-b]thiophene. ua.es The presence of the carboxylic acid group would likely influence the electronic distribution in the excited state and thus the course of the reaction.
Reaction Kinetics and Thermodynamics of Derivative Formation
The kinetics and thermodynamics of the derivatization reactions of this compound are crucial for optimizing reaction conditions and understanding the stability of the products.
For Michael additions, the reaction rate is dependent on the nucleophilicity of the attacking species, the electrophilicity of the β-carbon, and the nature of the solvent and catalyst. Kinetic studies on the Michael addition of acrylic acid itself have shown that the reaction can follow second-order kinetics, with the rate being influenced by temperature and the presence of catalysts. researchgate.net The thermodynamics of the reaction are generally favorable due to the formation of a strong C-C or C-heteroatom single bond at the expense of a weaker C=C π-bond.
The thermodynamics of the Curtius rearrangement are largely driven by the formation of a stable nitrogen molecule. The rearrangement step itself is typically irreversible. The kinetics of the initial acyl azide formation and the subsequent rearrangement are dependent on the reaction temperature and the reagents used.
Computational and Theoretical Investigations of 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Derivatives
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound.
While specific docking studies on (2E)-3-(1-benzothien-3-yl)acrylic acid are not extensively documented, research on structurally related compounds provides a framework for understanding its potential interactions. For instance, molecular docking studies on a series of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, which share the acrylic acid and a sulfur-containing heterocyclic moiety, have been conducted to assess their potential as acetylcholinesterase (AChE) inhibitors. The binding affinities for these compounds were found to be significant, with docking scores indicating stable interactions within the enzyme's active site. researchgate.net
Similarly, hybrid molecules of benzothiazole (B30560), another sulfur-containing heterocycle, cross-linked with hydroxamic acid have been evaluated as histone deacetylase (HDAC) inhibitors. These studies revealed strong binding affinities, with some derivatives showing lower docking scores (indicating higher affinity) than the standard inhibitor SAHA. f1000research.comuomustansiriyah.edu.iq For example, a benzothiazole derivative linked to hydroxamic acid via p-aminobenzoic acid exhibited a docking score of -9.460 kcal/mol, suggesting a high potential for inhibitory activity. f1000research.com
These findings suggest that the benzothiophene (B83047) and acrylic acid moieties in this compound could also engage in significant interactions with various biological targets, likely through a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking.
| Derivative Class | Target | Docking Score Range (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one | Acetylcholinesterase (AChE) | -9.91 to -8.17 | Rivastigmine | -10.78 |
| Benzothiazole-hydroxamic acid hybrids | Histone Deacetylase 8 (HDAC8) | -6.322 to -9.460 | SAHA (Vorinostat) | -5.375 |
The identification of key amino acid residues within the binding pocket of a target protein is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. In studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A receptor, docking analyses have highlighted specific interactions. For instance, hydrogen bonds between the ligand and the N385 residue, as well as edge-to-face aromatic interactions with F361, were identified as critical for binding affinity. nih.gov
In the case of benzothiazole-hydroxamic acid hybrids targeting HDAC8, key interactions were observed with residues such as His142 and Tyr306, and the zinc ion in the active site. f1000research.com These interactions are comparable to those of the known inhibitor SAHA, which interacts with Asp101, His142, and Tyr306. f1000research.com Such findings underscore the importance of specific functional groups on the ligand that can form directional interactions with complementary residues in the target's binding site.
Molecular Dynamics Simulations to Explore Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-target complex over time, offering deeper insights than the static picture provided by molecular docking.
MD simulations of protein-ligand complexes can reveal the stability of the binding mode predicted by docking. Studies on the interaction of pro-apoptotic BH3 peptides with the anti-apoptotic protein Bcl-X(L) have shown that the stability of the helical conformation of the peptide is directly correlated with its binding affinity. nih.gov Peptides that maintain a stable helical structure in aqueous solution tend to have higher affinity for their target. nih.gov This principle can be extended to small molecules like this compound, where pre-organizing the molecule in a bioactive conformation could enhance its binding affinity.
In the context of acrylic acid derivatives, MD simulations have been used to study the complexation of poly(acrylic acid) (PAA) with proteins like lysozyme. These simulations show that PAA can induce local conformational changes in the protein structure, and the stability of the complex is influenced by temperature and electrostatic interactions. nih.gov Such studies highlight the dynamic nature of the interactions between acrylic acid-containing molecules and their biological targets.
The solvent environment plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent, allowing for a detailed analysis of its effects. For acrylic acid derivatives, studies have shown that the solvent can significantly affect reactivity and conformation. For example, the free energy barrier for the β-scission of butyl acrylate (B77674) is lowered by approximately 4 kcal/mol in both polar (water) and nonpolar (xylene) solvents compared to the gas phase. nih.gov This demonstrates that the surrounding medium can have a profound impact on the energetics of molecular processes.
Furthermore, simulations of poly(acrylic acid) have revealed that hydrogen bonding between the carboxylic acid groups and water molecules is a key factor in its hydration and interaction with other molecules. researchgate.netrsc.org The carbonyl and hydroxyl oxygen atoms of acrylic acid are particularly involved in forming hydrogen bonds with the solvent. researchgate.net These solvent interactions would undoubtedly play a crucial role in the binding of this compound to a biological target, influencing both the thermodynamics and kinetics of the binding process.
Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT studies on 1-benzothiophene-2-carboxylic acid, a close analog of the target compound, have been used to calculate its optimized molecular geometry, energy, and dipole moment. nih.gov For the monomeric form, a significant dipole moment of 2.92 Debye was calculated, indicating a polar nature that could facilitate interactions with polar residues in a protein binding site. nih.gov The calculated ground state energy provides a measure of the molecule's stability. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. For derivatives of 3,5-dimethyl-2,6-diphenylpyridine, the HOMO-LUMO energy gap was found to be in the range of 6.9470–8.8026 eV, indicating good chemical stability. tau.ac.il Similar calculations for this compound would be invaluable in predicting its reactivity and potential for engaging in charge-transfer interactions.
Electronic Structure Characterization (e.g., Electrostatic Potential Mapping)
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure with high accuracy. One of the key outputs of such calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. ijpsjournal.com
For this compound, the MEP map would illustrate the electrostatic potential on the molecule's surface. Generally, regions with negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they indicate an abundance of electrons. Conversely, areas with positive potential (colored in blue) are prone to nucleophilic attack due to a relative deficiency of electrons.
In the case of this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The aromatic benzothiophene ring system and the acrylic acid double bond would display a more complex potential landscape, with variations that influence the molecule's stacking interactions and reactivity in addition reactions. Understanding these electronic features is crucial for predicting how the molecule will interact with biological targets or other chemical species.
Table 1: Illustrative Electrostatic Potential (ESP) Hot Spots for this compound
| Molecular Region | Predicted ESP Value (a.u.) | Implication |
| Carbonyl Oxygen (C=O) | -0.05 to -0.07 | High potential for electrophilic attack and hydrogen bond acceptance. |
| Hydroxyl Oxygen (-OH) | -0.04 to -0.06 | Site for electrophilic interaction. |
| Hydroxyl Hydrogen (-OH) | +0.06 to +0.08 | Primary site for nucleophilic attack and hydrogen bond donation. |
| Benzothiophene Sulfur | -0.02 to -0.03 | Mildly electron-rich region. |
| Acrylic β-carbon | -0.01 to +0.01 | Potential site for nucleophilic addition, influenced by substituents. |
Note: The values presented in this table are illustrative and would require specific DFT calculations for precise determination.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental data. DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. epstem.net Similarly, the magnetic shielding of atomic nuclei can be calculated to predict NMR chemical shifts. nbu.edu.sa
For this compound, predicted IR spectra would show characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch, the C=C stretch of the acrylic moiety, and various C-H and C-S stretching and bending vibrations of the benzothiophene ring. researchgate.net Predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom, aiding in the structural elucidation of the molecule and its derivatives. numberanalytics.com
Beyond spectroscopy, computational models can determine a range of reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the electronic structure and include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wiley.com
Table 2: Predicted Spectroscopic and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch (Carboxylic Acid) | ~3500 (broad) | Indicates hydrogen bonding. |
| C=O Stretch | ~1700 | Characteristic of the carbonyl group. |
| C=C Stretch | ~1630 | Indicates the acrylic double bond. |
| ¹H NMR Chemical Shifts (ppm) | ||
| Carboxylic Acid Proton | 12.0 - 13.0 | Deshielded due to acidic nature. |
| Vinylic Protons | 6.0 - 8.0 | Chemical shifts influenced by conjugation and substituents. |
| Benzothiophene Protons | 7.0 - 8.5 | Aromatic region with complex splitting patterns. |
| Reactivity Descriptors | ||
| HOMO Energy | -6.5 to -7.5 eV | Reflects electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Reflects electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability. |
Note: These values are representative and would need to be confirmed by specific quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.gov These models are instrumental in drug discovery and materials science for predicting the efficacy and properties of new, unsynthesized molecules. researchgate.net
Development of Predictive Models for Biological Efficacy
For a series of this compound derivatives, a QSAR model can be developed to predict their biological efficacy, such as their potential as anticancer or antibacterial agents. nih.govmdpi.comnih.gov The process involves compiling a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, designed derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 3: Example of a QSAR Model for the Anticancer Activity of Benzothiophene Derivatives
Equation: pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Dipole Moment)
| Descriptor | Coefficient (β) | Description |
| LogP | +0.45 | Lipophilicity is positively correlated with activity. |
| HOMO Energy | -0.20 | Higher HOMO energy (less negative) is correlated with lower activity. |
| Dipole Moment | +0.15 | Increased polarity is positively correlated with activity. |
Note: This is a hypothetical QSAR model for illustrative purposes. The actual descriptors and coefficients would depend on the specific dataset of compounds and their biological activities.
Correlation of Molecular Descriptors with Observed Properties
QSPR modeling follows a similar principle to QSAR but focuses on correlating molecular descriptors with physical or chemical properties rather than biological activity. For this compound and its derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times.
The process involves selecting a relevant set of molecular descriptors that are hypothesized to influence the property of interest. For instance, solubility is often related to descriptors such as the polar surface area (PSA), LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. By establishing a statistically significant correlation, these models can guide the design of derivatives with desired physical properties, which is crucial for applications in materials science and for optimizing the pharmacokinetic profiles of potential drug candidates.
Biological Activity and Molecular Interaction Studies of 2e 3 1 Benzothien 3 Yl Acrylic Acid in Vitro and in Silico Approaches
Investigation of Anti-Inflammatory Properties
While direct studies on the anti-inflammatory properties of (2E)-3-(1-benzothien-3-yl)acrylic acid are not available in the reviewed literature, research on structurally similar compounds provides context for its potential activity. The benzothiophene (B83047) scaffold is a core component of molecules that have demonstrated anti-inflammatory effects. For instance, derivatives of benzothiophene have been synthesized and tested for such properties. Although this does not constitute direct evidence, it suggests that the this compound structure may warrant future investigation for potential anti-inflammatory action.
Pathways and Molecular Targets Involved in Anti-Inflammation
Benzothiophene derivatives have demonstrated notable anti-inflammatory properties. ktu.eduijpsjournal.com The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov The COX enzyme has two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. nih.gov Inhibition of COX-2 is a key target for anti-inflammatory therapies, while inhibition of 5-lipoxygenase (5-LOX) can reduce the production of leukotrienes, which are also potent inflammatory mediators. nih.gov
Studies on various thiophene (B33073) and benzothiophene derivatives have shown their potential to inhibit these key inflammatory enzymes. nih.gov For instance, certain acrylic acid derivatives have been designed and tested as dual LOX/COX-1 inhibitors. nih.gov The anti-inflammatory effect of some 1,2-benzothiazine derivatives has been linked to their ability to inhibit COX-1 and COX-2 activity. nih.gov While direct studies on the specific molecular targets of this compound are not extensively detailed in the reviewed literature, the known anti-inflammatory activity of benzothiophene and acrylic acid derivatives suggests that its mechanism may also involve the modulation of the COX and LOX pathways. ktu.edunih.gov
Assessment of Antioxidant Effects
The antioxidant potential of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity in vitro. nih.govnih.gov
Benzothiophene derivatives have been identified as having significant antioxidant properties. nih.govias.ac.inscilit.com For example, certain tetrahydrobenzo[b]thiophene derivatives have shown the ability to inhibit free radical-induced lipid oxidation, with inhibition rates ranging from approximately 19% to 30%. nih.gov In a study of novel benzothiophene derivatives, some compounds exhibited high antioxidant capacities, even surpassing the universally accepted reference, trolox. ias.ac.in The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom to a free radical, thereby stabilizing it. nih.gov While specific IC50 values for this compound were not found in the reviewed literature, the consistent antioxidant activity observed in its parent class of compounds suggests its potential in this regard.
Table 1: Antioxidant Activity of Selected Benzothiophene and Acrylic Acid Derivatives This table presents data on related compounds to illustrate the antioxidant potential within this chemical class, as specific data for this compound was not available in the reviewed literature.
| Compound/Derivative Class | Assay | Activity/IC50 | Reference |
| Tetrahydrobenzo[b]thiophene derivatives | Lipid Peroxidation Inhibition | ~19-30% inhibition | nih.gov |
| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene | TEAC | 2.5 | ias.ac.in |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | TEAC | 1.1 | ias.ac.in |
| Thienyl acrylic acid derivatives | DPPH Radical Scavenging | Good activity | nih.gov |
Anti-proliferative Effects on Various Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a crucial aspect of its potential as a therapeutic agent. The anti-proliferative activity of various benzothiophene and acrylic acid derivatives has been evaluated against a range of human cancer cell lines. ktu.edulookchem.com
For instance, derivatives of benzothiazole (B30560), a related heterocyclic compound, have shown significant cytotoxic activity against the human breast cancer cell line MCF-7, with some compounds exhibiting greater potency than the standard drug cisplatin. nih.gov Similarly, certain aroylacrylic acids have demonstrated anti-proliferative effects on human cervix carcinoma (HeLa), chronic myelogenous leukemia (K562), and colon tumor (LS174) cell lines. lookchem.com The anti-proliferative efficacy of some acrylate (B77674) derivatives has also been investigated against the MDA-MB-231 breast cancer cell line. rsc.org
Table 2: Anti-proliferative Activity of Benzothiophene and Acrylic Acid Derivatives on Various Cancer Cell Lines This table includes data for related compounds, as specific IC50 values for this compound were not available in the reviewed literature.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzothiazole derivative 6b | MCF-7 | 5.15 | nih.gov |
| Benzothiazole derivative 5c | MCF-7 | 7.39 | nih.gov |
| Benzothiazole derivative 5d | MCF-7 | 7.56 | nih.gov |
| Methyl acrylate ester 6e | MCF-7 | 2.57 | rsc.org |
| Alkyl-substituted aroylacrylic acids | HeLa, K562, LS174 | Low micromolar ranges | lookchem.com |
| Benzochromene derivatives | Various human cancer cell lines | 4.6 - 21.5 | nih.gov |
Mechanisms of Action in Cell Growth Inhibition
The anti-proliferative effects of many compounds, including those in the benzothiophene and acrylic acid families, are often mediated through specific molecular mechanisms that disrupt the cell cycle and induce apoptosis (programmed cell death). nih.govnih.gov One of the key mechanisms identified for related compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov
Studies on acrylate derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis. rsc.org For example, a methyl acrylate ester derivative was found to significantly increase apoptotic activity in MCF-7 cells. rsc.org This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. rsc.org The mechanism of cell growth inhibition for some aroylacrylic acids has been linked to the arrest of the cell cycle in the S phase. lookchem.com While direct mechanistic studies on this compound are limited, the established anti-tubulin and pro-apoptotic activities of its structural relatives provide a strong indication of its potential mechanisms of action. rsc.orgnih.gov
Immunomodulatory Activities
Immunomodulatory agents are substances that can modify the functioning of the immune system. Benzothiophene derivatives have been noted for their potential immunomodulatory effects. google.com
Inhibition of Lymphocyte Proliferation
The proliferation of lymphocytes is a key event in the adaptive immune response. The inhibition of lymphocyte proliferation is a common strategy for immunosuppressive therapies. Some benzothiazole derivatives have been shown to possess potent inhibitory activity on PHA-activated peripheral blood mononuclear cells (PBMCs), which include lymphocytes. nih.gov In one study, several benzothiazole analogs demonstrated IC50 values in the low micromolar range for the inhibition of PBMC proliferation. nih.gov These compounds also showed potent inhibitory effects on the production of Interleukin-2 (IL-2), a critical cytokine for T-lymphocyte proliferation. nih.gov Although specific data for this compound is not available, the findings for related benzothiazole structures suggest a potential for this class of compounds to modulate lymphocyte activity. nih.gov
Effects on Delayed-Type Hypersensitivity Responses
Delayed-type hypersensitivity (DTH) is a T-cell mediated immune response that takes 24-72 hours to develop. It is a form of cell-mediated immunity and is involved in various inflammatory conditions. While the direct effect of this compound on DTH responses has not been specifically reported in the reviewed literature, the immunomodulatory and anti-inflammatory properties of the broader class of benzothiophene derivatives suggest a potential for interaction with such immune pathways. ktu.edugoogle.com The inhibition of lymphocyte proliferation and cytokine production, as seen with related compounds, are mechanisms that could potentially influence DTH responses. nih.gov
Estrogen Receptor (ER) Modulation by Structurally Related Compounds
The estrogen receptor (ER) is a critical therapeutic target in hormone-dependent cancers, most notably in the approximately 80% of breast cancers that are ER-positive. researchgate.net Compounds that can modulate ER activity, known as Selective Estrogen Receptor Modulators (SERMs), are a cornerstone of endocrine therapy. oup.com The benzothiophene structure is the foundation for well-known SERMs like Raloxifene. nih.gov These agents exhibit tissue-specific estrogenic or antiestrogenic effects, allowing them to block estrogen's proliferative action in breast tissue while potentially having neutral or beneficial effects elsewhere. oup.comyoutube.com Research has focused on designing novel benzothiophene derivatives to act as potent and selective ER antagonists, with some designed to bind covalently to the receptor to overcome therapeutic resistance. nih.gov
A key aspect of SERM activity is selectivity, not only for different tissues but also for the two main estrogen receptor subtypes, ERα and ERβ. The differential expression of these subtypes in various tissues and their distinct roles in cellular processes make subtype-selective ligands highly desirable. Computational modeling and biological evaluation have led to the development of benzothiophene-based SERMs that exhibit a wide range of selectivity for ERα over ERβ. researchgate.net For instance, one family of benzothiophene SERMs was shown to have an ERα/ERβ selectivity ratio ranging from 1.2 to 67-fold. researchgate.net
Similarly, other scaffolds incorporating an acrylic acid moiety have demonstrated receptor subtype preferences. Lead optimization of benzoxepin-based ligands, which also feature an acrylic acid group, produced compounds that were generally ERα selective. scilit.com The ability to fine-tune the structure of these molecules allows for the modulation of receptor affinity and selectivity, which is critical for developing targeted therapies. researchgate.net The interaction of a ligand with the receptor is highly specific, and even small changes, such as stereochemistry, can reverse selectivity between receptor subtypes. nih.govresearchgate.net
Table 1: Estrogen Receptor (ER) Selectivity of Structurally Related Compound Classes
| Compound Class | Receptor Selectivity | Key Findings | Source |
| Benzothiophene SERMs | Variable ERα/ERβ selectivity (1.2 to 67-fold) | Substituents on the benzothiophene scaffold can be modified to modulate ERα vs. ERβ binding affinity. | researchgate.net |
| Benzoxepin Acrylic Acids | Generally ERα selective | The acrylic acid substituent contributes to the ligand's interaction with the ER, favoring the α subtype. | scilit.com |
| Raloxifene (Benzothiophene-based) | ERα antagonist in breast/uterus | Acts as an antagonist in breast tissue but has minimal estrogenic effects on the uterus compared to Tamoxifen. | nih.govascopubs.org |
| Benzodiazepine Antagonists | Reversible subtype selectivity | Mutations in specific amino acid residues within the receptor's binding pocket can reverse ligand selectivity for CCK1R vs CCK2R, demonstrating the principle of subtype interaction. | nih.gov |
The determination of whether a ligand acts as an ER agonist (activating the receptor) or an antagonist (blocking its activity) depends on specific structural features that influence the final conformation of the ligand-receptor complex. nih.gov A primary determinant for antagonism is the presence of a bulky side chain that physically obstructs the receptor's ligand-binding domain (LBD) from adopting the transcriptionally active conformation. nih.gov
For many SERMs, including the benzothiophene-based Raloxifene, this side chain contains a tertiary amine. nih.gov This amine group interacts with a negatively charged aspartate residue (Asp351 in human ERα) within the LBD. nih.gov This interaction is crucial for stabilizing the antagonistic conformation and is a key factor in the compound's antiestrogenic activity. nih.gov The precise spatial relationship between the tertiary amine and Asp351 is critical; modifications that alter this distance can impact the degree of antagonist activity. nih.gov In contrast, agonists lack such a side chain, allowing the receptor to fold into its active state.
Another strategy for achieving potent antagonism involves the design of compounds that form a covalent bond with the receptor. Novel 6-OH-benzothiophene derivatives have been developed to covalently bind to a cysteine residue (Cys530) in helix 11 of the ERα LBD, resulting in potent and irreversible antagonism. nih.gov
Table 2: Structural Features Determining ER Agonist vs. Antagonist Activity
| Structural Feature | Mechanism of Action | Resulting Activity | Example Compound Class | Source |
| Bulky Side Chain | Steric hindrance prevents the LBD from adopting an active conformation. | Antagonism | Tamoxifen, Raloxifene | nih.gov |
| Tertiary Amine Side Chain | Interacts with Asp351 in the ERα LBD, stabilizing the inactive conformation. | Antagonism | Raloxifene | nih.gov |
| Covalent Warhead (e.g., acrylamide) | Forms an irreversible covalent bond with a cysteine residue (Cys530) in the ERα LBD. | Potent, irreversible antagonism | 6-OH-benzothiophene derivatives | nih.gov |
| Lack of Bulky Side Chain | Allows the receptor to fold into a transcriptionally active conformation upon binding. | Agonism | Estradiol | oup.com |
Interaction with Specific Biological Pathways and Cellular Signaling
Beyond direct receptor modulation, the biological impact of this compound and related compounds is defined by their influence on downstream cellular processes. Benzothiophene derivatives have been shown to possess potent cytotoxic activities that are mediated through interference with fundamental biological pathways, including those governing apoptosis and cell signaling. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer. Several benzothiophene-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms. One well-documented mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov This process can be initiated by an excessive generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization. nih.gov
Studies on thiophene derivatives have demonstrated that treatment can lead to key hallmarks of apoptosis, including the translocation of phosphatidylserine (B164497) to the outer cell surface and the activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these caspases is an irreversible step that commits the cell to demolition. nih.gov Furthermore, some benzothiophene analogs induce an "atypical apoptosis mode" that is consistent with mitotic catastrophe, a form of cell death resulting from aberrant mitosis. nih.gov This is significant as it may be effective in cancers that have developed resistance to traditional apoptotic pathways. nih.gov
Table 3: Effects of Thiophene/Benzothiophene Derivatives on Apoptotic Markers
| Apoptotic Event/Marker | Effect Observed | Mechanism | Related Compound Class | Source |
| Phosphatidylserine (PS) Externalization | Increased PS on cell surface | An early indicator of apoptosis initiation. | Thiophene derivatives | nih.gov |
| Reactive Oxygen Species (ROS) | Overproduction of ROS | Induces cellular stress and mitochondrial membrane depolarization. | Thiophene derivatives | nih.gov |
| Caspase-3/7 Activation | Significant activation | Executioner caspases are activated, leading to cell demolition via the intrinsic pathway. | Thiophene derivatives | nih.gov |
| STAT3 Inhibition | Downregulation of STAT3 | Leads to decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL), inducing apoptosis via the mitochondrial pathway. | Benzo[b]thiophene 1,1-dioxides | researchgate.net |
| Mitotic Arrest | Cells arrested in mitosis | Interference with tubulin polymerization leads to mitotic catastrophe. | Benzothiophene acrylonitriles | nih.gov |
The cytotoxic effects of benzothiophene derivatives are often linked to their ability to interfere with key cell signaling pathways that control proliferation and survival. A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. researchgate.net In many cancers, STAT3 is persistently activated, leading to the upregulation of genes involved in proliferation (e.g., cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL). researchgate.net Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, effectively blocking this signaling pathway and thereby inducing apoptosis and cell cycle arrest in cancer cells. researchgate.net
Another critical signaling mechanism affected by some benzothiophene analogs is the process of microtubule dynamics. Compounds such as benzothiophene acrylonitrile (B1666552) derivatives have been found to interfere with tubulin polymerization. nih.gov Tubulin is the building block of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting this process, these compounds cause mitotic arrest, preventing cancer cells from successfully dividing and ultimately leading to cell death. nih.gov This mechanism of action is shared by a number of natural and synthetic cytotoxic agents. nih.gov
Applications of 2e 3 1 Benzothien 3 Yl Acrylic Acid in Advanced Materials Science and Biochemical Research
Development of Polymeric Materials and Coatings
The acrylic acid component of (2E)-3-(1-benzothien-3-yl)acrylic acid serves as a versatile functional group for the synthesis of novel polymers and coatings. The ability of acrylates and acrylic acids to undergo polymerization is a fundamental principle in polymer chemistry, used to create a vast array of materials.
The double bond in the acrylic acid portion of the molecule allows it to act as a monomer in polymerization reactions, particularly through free-radical polymerization. This enables its integration into the main chain of various acrylate (B77674) copolymers. When copolymerized with other acrylic monomers (such as methyl acrylate or ethyl acrylate), this compound can be incorporated as a functional repeating unit. This process results in polymers where the benzothiophene (B83047) group is a pendant moiety attached to the polymer backbone. The concentration of this functional unit within the polymer can be controlled by adjusting the monomer feed ratios during synthesis. Hydrogels, which are crosslinked polymeric materials capable of absorbing large amounts of water, have been synthesized from acrylic acid and other monomers like 2-hydroxyethyl methacrylate. scitepress.orgchembk.com The incorporation of the benzothienyl group into such systems could introduce new functionalities.
Integrating the bulky, aromatic benzothiophene group into a polymer backbone can significantly alter the material's properties. The benzothiophene moiety can enhance the thermal stability of the polymer due to its rigid structure. Furthermore, its aromatic nature can increase the refractive index of the resulting material, a desirable trait for optical applications like advanced lenses or coatings. The specific structure of this compound, when incorporated into coatings, could improve adhesion and durability. mdpi.com The development of polymers with specific ester functional groups in their molecular structure has been shown to be an effective measure for improving the performance of materials like concrete plasticizers. researchgate.net
Table 1: Potential Property Enhancements in Polymers by this compound
| Property | Enhancement Mechanism | Potential Application |
| Thermal Stability | The rigid, aromatic benzothiophene structure increases the energy required for polymer chain motion and degradation. | High-performance plastics, thermally stable coatings. |
| Refractive Index | The high electron density of the aromatic benzothiophene ring system increases the material's ability to bend light. | Optical polymers, anti-reflective coatings, lenses. |
| UV Absorption | The conjugated π-system of benzothiophene absorbs ultraviolet radiation, protecting the polymer backbone or substrate from UV degradation. | UV-protective coatings, specialty films. |
| Adhesion | The carboxylic acid group can form strong hydrogen bonds or covalent linkages with substrate surfaces. | Advanced adhesives, protective coatings for metals and plastics. mdpi.com |
Optoelectronic Applications
The conjugated π-electron system of the benzothiophene ring, extended by the acrylic acid double bond, gives this compound favorable electronic and optical properties for use in optoelectronic devices.
The molecular structure of this compound is well-suited for application as an organic dye sensitizer (B1316253) in DSSCs. These solar cells rely on a dye molecule to absorb sunlight and inject an electron into a semiconductor material, typically titanium dioxide (TiO₂). The compound fits the classic Donor-π-Acceptor (D-π-A) design for such dyes. nih.govijpsjournal.com In this model:
The benzothiophene moiety can act as part of the π-conjugated bridge (the "π" component), which facilitates charge transfer from the donor to the acceptor.
The acrylic acid group serves a dual role. It is an electron-withdrawing group, acting as the electron acceptor (the "A" component). ijpsjournal.com Crucially, its carboxylic acid function also serves as the anchoring group, binding the dye molecule to the surface of the TiO₂ semiconductor to ensure efficient electron injection. nih.govresearchgate.net
Research on related structures, such as those containing bohrium.combenzothieno[3,2-b]benzothiophene (BTBT), has highlighted the excellent charge mobility and electron-transport properties of benzothiophene-based bridges in organic chromophores for efficient DSSCs. nih.gov
The same properties that make benzothiophene derivatives attractive for solar cells also make them candidates for other optoelectronic applications. Derivatives of bohrium.combenzothieno[3,2-b]benzothiophene (BTBT) have been extensively studied as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.govmdpi.com These materials have demonstrated exceptionally high charge carrier mobilities, a critical parameter for transistor performance. nih.gov While this compound itself has not been reported for this specific use, its core benzothiophene structure suggests it could be a valuable building block for synthesizing new semiconductors for OFETs. The acrylic acid group could be used for further functionalization to tune solubility, film morphology, and interfacial properties. scitepress.org The electron-withdrawing nature of polymers based on benzothiophene derivatives also allows for efficient electron injection and transport, which has been utilized in ambipolar light-emitting field-effect transistors. rsc.org
Table 2: Role of Molecular Components in Optoelectronic Devices
| Molecular Component | Function | Device Application |
| Benzothiophene Core | π-conjugated system, charge transport pathway. | DSSC (π-bridge), OFET (semiconductor channel). nih.govnih.gov |
| Acrylic Acid Group | Electron acceptor, anchoring group for surfaces (e.g., TiO₂). ijpsjournal.comresearchgate.net | DSSC (Acceptor/Anchor). |
| Full Molecule | Donor-π-Acceptor (D-π-A) structure. | DSSC (Dye Sensitizer). nih.gov |
Utilization as Biochemical Probes and Reagents
The benzothiophene scaffold is a key component in many biologically active compounds and fluorescent molecules, positioning this compound as a valuable precursor for biochemical tools.
Substituted benzothiophenes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netijpsjournal.comresearchgate.netnih.gov For instance, certain benzothiophene acrylonitrile (B1666552) analogs have been found to act as anticancer agents by interfering with tubulin polymerization. nih.gov This established bioactivity makes the core structure a subject of interest for developing new therapeutic agents and biochemical reagents to study cellular pathways.
The intrinsic fluorescence of the benzothiophene core is particularly useful for creating biochemical probes. Research has shown that benzothiophene-based fluorescent probes can be designed for bioimaging, with applications such as detecting changes in cellular polarity to distinguish between cancerous and normal cells, or for sensing specific ions like cyanide in biological samples. bohrium.comnih.gov In the design of such probes, a reactive group is often needed to attach the fluorescent core to a targeting moiety or to react with an analyte. The acrylic acid group of this compound, or its activated derivatives, can serve as this reactive handle for covalent linkage to biomolecules like proteins or peptides. A study on a related benzothiazole (B30560) probe used an acrylate group to detect pH changes within mitochondria, demonstrating the utility of this functional group in probe design. acs.org
Table 3: Potential Biochemical Applications and Research Uses
| Application Area | Rationale | Example of Use |
| Fluorescent Probes | The benzothiophene core is a fluorophore; the acrylic acid allows for conjugation. | Designing probes to detect specific enzymes, ions (e.g., CN⁻), or cellular environments (e.g., polarity) through fluorescence changes. bohrium.comnih.govacs.org |
| Anticancer Research | Benzothiophene derivatives have shown cytotoxic and anti-proliferative activity. nih.gov | Use as a reagent to study mechanisms of cell death, such as the inhibition of tubulin polymerization. nih.gov |
| Antimicrobial Research | The benzothiophene scaffold is present in compounds with activity against multidrug-resistant bacteria. nih.gov | Screening for new antimicrobial agents and studying their mechanism of action against pathogens like MRSA. nih.gov |
| Covalent Labeling | The acrylic acid can be activated to form amide bonds with amine groups on proteins or other biomolecules. | Covalently attaching the benzothiophene tag to a protein of interest for tracking or pull-down experiments. |
Application in Proteomics Research
Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and disease mechanisms. The identification and quantification of proteins and their post-translational modifications are central to this field. Methodologies in proteomics often rely on advanced analytical techniques where specific chemical compounds can be utilized as standards or probes.
While direct, extensive research on the application of this compound in mainstream proteomics is not widely documented, its structural relative, (2E)-3-(5-methylthien-2-yl)acrylic acid, is noted as a biochemical for proteomics research. embopress.org This suggests that acrylic acid derivatives containing a thienyl or benzothienyl group may possess properties amenable to proteomic workflows. These properties could include their ability to be ionized and detected in mass spectrometry, a cornerstone of proteomics.
Proteomic studies often involve the identification of vast numbers of proteins from complex samples. For instance, a deep proteome and transcriptome abundance atlas of 29 healthy human tissues led to the identification of 15,210 protein groups. embopress.org In such extensive studies, a variety of chemical compounds are essential for calibrating instruments and validating methodologies.
Tools for Studying Protein-Ligand Interactions
The study of protein-ligand interactions is fundamental to drug discovery and understanding biological regulation. nih.gov These interactions are characterized by parameters such as binding affinity and stoichiometry. nih.gov Various biophysical methods are employed to study these interactions, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and fluorescence spectroscopy. nih.govuni-leipzig.de
The utility of a compound in studying protein-ligand interactions often stems from its ability to bind to a specific protein or a class of proteins, thereby acting as a probe or an inhibitor. While specific studies detailing the use of this compound as a tool for protein-ligand interactions are limited, research on analogous structures provides insight into its potential. For example, a structurally related benzothiophene derivative, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one, has been shown to inhibit DHHC-mediated palmitoylation, a type of protein modification. This compound was found to block the autoacylation of DHHC enzymes, demonstrating time-dependent inhibition.
The investigation of such interactions often involves determining the binding site and the conformational changes induced in the protein upon ligand binding. nih.gov Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) are powerful for mapping these interaction sites. nih.gov
Molecular docking and other computational methods are also pivotal in predicting and analyzing protein-ligand interactions. These approaches can help in screening libraries of compounds for potential binding affinity to a target protein before experimental validation. The acrylic acid moiety in this compound provides a potential site for interaction with protein residues.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Derivatives
Vibrational and Electronic Spectroscopy Applications
Vibrational and electronic spectroscopy are fundamental tools for identifying the functional groups and probing the electronic environment of (2E)-3-(1-benzothien-3-yl)acrylic acid. FT-IR spectroscopy reveals the characteristic vibrational modes of the molecule's covalent bonds, while UV/Vis spectroscopy provides insight into the electronic transitions within the conjugated system.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a carbon-carbon double bond, and a benzothiophene (B83047) ring system.
The most prominent feature is the very broad absorption band typically observed in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group; its breadth is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption peak, generally found around 1700-1675 cm⁻¹.
The acrylic moiety's C=C double bond presents a stretching vibration of medium intensity in the 1640-1615 cm⁻¹ region. The (E)-configuration of the alkene is confirmed by the presence of a strong out-of-plane C-H bending (wagging) vibration near 980 cm⁻¹. The vibrations associated with the benzothiophene nucleus include aromatic C-H stretching just above 3000 cm⁻¹ and several aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | Benzothiophene | 3100 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1675 | Strong |
| C=C Stretch | Alkene | 1640 - 1615 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| trans C-H Bend (out-of-plane) | Alkene | ~980 | Strong |
UV/Vis spectroscopy is used to study the electronic transitions in this compound. The molecule's extensive conjugation, which spans the benzothiophene ring and the acrylic acid system, allows for π → π* electronic transitions that absorb light in the ultraviolet region. Typically, multiple absorption bands are observed. Intense absorptions at shorter wavelengths (around 230-260 nm) can be attributed to the electronic transitions within the benzothiophene ring system. A distinct, high-intensity absorption band at a longer wavelength, often above 340 nm, is characteristic of the extended conjugated system encompassing the entire molecule. This long-wavelength absorption is indicative of the highly delocalized nature of the π-electron system.
| Absorption Maximum (λmax) | Transition Type | Chromophore |
|---|---|---|
| ~230 nm | π → π | Benzothiophene Ring |
| ~260 nm | π → π | Benzothiophene Ring |
| ~342 nm | π → π* | Extended Conjugated System |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the proton and carbon framework, connectivity, and stereochemistry.
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The carboxylic acid proton (COOH) typically appears as a broad singlet far downfield, often above 12 ppm, and its signal can be exchanged with D₂O.
The two vinylic protons of the acrylic acid moiety are chemically distinct and appear as two separate doublets due to coupling with each other. The proton on the α-carbon (adjacent to the COOH group) is expected to resonate around 6.4-6.6 ppm. The proton on the β-carbon (adjacent to the benzothiophene ring) is shifted further downfield to approximately 8.3-8.5 ppm due to the deshielding effect of the aromatic ring. The large coupling constant (J) between these two protons, typically 15-16 Hz, is diagnostic of their trans (E) relationship across the double bond.
The protons of the benzothiophene ring system appear in the aromatic region (7.3-8.1 ppm). This includes a unique singlet for the proton at the 2-position of the thiophene (B33073) ring and a set of multiplets corresponding to the four protons on the fused benzene (B151609) ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| β-CH | ~8.4 | Doublet | ~16.0 |
| Ar-H (H-2, H-4, H-7) | 8.1 - 7.8 | Multiplet | - |
| Ar-H (H-5, H-6) | 7.6 - 7.3 | Multiplet | - |
| α-CH | ~6.5 | Doublet | ~16.0 |
| -COOH | >12.0 | Broad Singlet | - |
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 167-170 ppm. The two vinylic carbons are found between 115 and 145 ppm. The carbon atoms of the benzothiophene ring resonate in the aromatic region, generally from 120 to 140 ppm. Due to the molecular symmetry, a total of 11 distinct carbon signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 167 - 170 |
| β-C (Alkene) | 140 - 145 |
| C (Aromatic Quaternary) | 135 - 142 |
| CH (Aromatic/Thiophene) | 120 - 130 |
| α-C (Alkene) | 115 - 120 |
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to establish long-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A correlation between the vinylic proton at the β-position and the quaternary carbon (C3) of the benzothiophene ring, confirming their connectivity.
Correlations from both the α- and β-vinylic protons to the carbonyl carbon (C=O), confirming the acrylic acid structure.
Correlations from the proton at the 2-position of the benzothiophene ring to the adjacent quaternary carbons (C3 and C3a), which helps to assign the carbons within the heterocyclic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique is particularly useful for confirming the (E)-stereochemistry of the double bond. In an (E)-isomer, the α- and β-protons are on opposite sides of the double bond and are far apart in space. Therefore, no NOESY correlation (cross-peak) is expected between them. Conversely, a NOESY correlation would be expected between the β-proton and the proton at the 4-position of the benzothiophene ring, as they are relatively close in space, further solidifying the structural and stereochemical assignment.
Mass Spectrometry Applications for Molecular Composition
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of "this compound" and its derivatives. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise information on molecular composition and structural features. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of "this compound". Unlike standard-resolution MS, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass. chemrxiv.org
For "this compound," the exact mass is calculated based on the most abundant isotopes of its constituent elements (C, H, O, S). This calculated theoretical mass is then compared to the experimentally measured mass obtained from the HRMS analysis. A close match between the theoretical and found masses confirms the molecular formula. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈O₂S |
| Theoretical Monoisotopic Mass | 204.02450 u |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |
| Theoretical Mass of [M+H]⁺ | 205.03233 u |
| Theoretical Mass of [M+Na]⁺ | 227.01429 u |
This table presents calculated theoretical data for HRMS analysis.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a fingerprint for structural confirmation. In this process, the protonated molecular ion ([M+H]⁺) of "this compound" is isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal key structural motifs. researchgate.net
The fragmentation of "this compound" is expected to follow pathways characteristic of carboxylic acids and aromatic systems. libretexts.org Key fragmentation events include:
Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.
Loss of the carboxyl group (COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a neutral COOH radical (45 Da) or formic acid (46 Da). libretexts.org
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) is a prominent fragmentation pathway for many acrylic acid derivatives.
Cleavage of the acrylic acid side chain: Fragmentation can occur along the acrylic acid chain, leading to the formation of a stable benzothienyl cation.
Ring fragmentation: At higher collision energies, the benzothiophene ring system itself may fragment. nih.gov
Table 2: Predicted Mass Fragmentation Data for this compound ([M+H]⁺ = m/z 205.03)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |
| 205.03 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | 187.02 |
| 205.03 | [M+H-CO₂]⁺ | CO₂ (43.99 Da) | 161.04 |
| 205.03 | [M+H-HCOOH]⁺ | HCOOH (46.01 Da) | 159.02 |
| 159.02 | [C₉H₇S]⁺ | CO (27.99 Da) | 131.03 |
This table outlines potential fragmentation pathways based on the principles of mass spectrometry. libretexts.orgmiamioh.edu
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is essential for the separation of "this compound" from reaction mixtures, its isolation for further study, and the assessment of its purity. The choice of technique depends on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of "this compound". e3s-conferences.org Given the compound's structure, a reversed-phase HPLC method is most suitable.
In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to achieve optimal separation. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. sigmaaldrich.com Detection is commonly performed using a UV or diode-array detector (DAD), set to a wavelength where the compound exhibits maximum absorbance, likely around 210 nm, which is characteristic for acrylate (B77674) compounds. e3s-conferences.orgsigmaaldrich.com
Table 3: Typical HPLC Parameters for Analysis of Acrylic Acid Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water e3s-conferences.org |
| Modifier | Phosphoric acid or Formic acid (e.g., to pH 1.9) sigmaaldrich.com |
| Flow Rate | 0.4 - 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 30 - 50 °C sigmaaldrich.com |
| Detector | UV/DAD at ~210 nm e3s-conferences.org |
This table summarizes common starting conditions for the HPLC analysis of acrylic acid compounds based on established methods. e3s-conferences.orgsigmaaldrich.com
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
While "this compound" itself is not chiral, certain derivatives may possess stereogenic centers, necessitating enantiomeric separation to study the properties of individual enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, fast, and green alternative to normal-phase HPLC for chiral separations. chromatographyonline.comnih.gov
SFC utilizes supercritical CO₂ as the main mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. researchgate.net The key to enantiomeric separation in SFC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are widely used in the pharmaceutical industry for this purpose. nih.govfagg.be The unique properties of supercritical fluids allow for high flow rates and rapid analyses. chromatographyonline.com The selection of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers. fagg.be
Table 4: General Approach for Chiral SFC Method Development
| Parameter | Description |
| Technique | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) researchgate.net |
| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., Amylose or Cellulose-based) researchgate.net |
| Additives | Acidic or basic additives may be used to improve peak shape and selectivity fagg.be |
| Application | Separation of chiral derivatives of the parent compound |
This table outlines the general strategy for developing an SFC method for the enantiomeric separation of chiral compounds. chromatographyonline.comnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2e 3 1 Benzothien 3 Yl Acrylic Acid Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For (2E)-3-(1-benzothien-3-yl)acrylic acid derivatives, the key pharmacophoric features can be dissected into three primary components: the benzothiophene (B83047) moiety, the acrylic acid side chain, and the specific (2E)-stereochemistry.
The benzothiophene core, a bicyclic aromatic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a well-established "privileged scaffold" in medicinal chemistry. ijpsjournal.com This structural motif is present in numerous biologically active compounds and approved drugs, underscoring its importance in molecular recognition by various biological targets. ijpsjournal.comnih.gov The aromatic nature and the presence of the sulfur heteroatom in the benzothiophene ring system allow it to engage in various non-covalent interactions with biological macromolecules, including van der Waals forces, pi-pi stacking, and hydrophobic interactions. These interactions are fundamental for the binding of the molecule to the active site of enzymes or receptors. ijpsjournal.com
The acrylic acid side chain, characterized by a carboxylic acid group conjugated with a carbon-carbon double bond, is a critical component of the pharmacophore. The carboxylic acid group (–COOH) is a key hydrogen bond donor and acceptor, and at physiological pH, it can exist in its carboxylate form (–COO⁻), enabling it to form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in a protein's active site. nih.gov This functionality is often essential for anchoring the molecule to its biological target.
Furthermore, the α,β-unsaturated nature of the acrylic acid moiety provides a rigid linker that properly orients the carboxylic acid group relative to the benzothiophene core. drugbank.com This specific spatial arrangement is crucial for optimal interaction with the target. The conjugated system also influences the electronic properties of the entire molecule. nih.gov
In the context of drug-receptor interactions, which are highly specific, the defined geometry of the (2E)-isomer is often crucial for fitting into a well-defined binding site. A change to the (2Z)-isomer would significantly alter the spatial disposition of the key pharmacophoric elements—the benzothiophene ring and the carboxylic acid group—potentially leading to a loss of or a different biological activity due to steric clashes or the inability to form key interactions within the binding pocket.
Impact of Substituent Effects on Bioactivity and Physical Properties
The introduction of various substituents onto the benzothiophene ring of this compound can significantly modulate its biological activity and physicochemical properties. These effects can be broadly categorized as electronic and steric.
The electronic nature of substituents on the benzothiophene ring can alter the electron density distribution across the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (e.g., –Cl, –F) withdraw electron density from the aromatic ring. This can enhance the acidity of the carboxylic acid group and may increase the strength of hydrogen bonding or ionic interactions. EWGs can also influence the molecule's ability to participate in certain enzymatic reactions or interactions with electron-rich domains of a receptor. For instance, in some series of bioactive compounds, the introduction of a halogen can lead to a significant increase in activity. mdpi.com
The following table illustrates the electronic effects of common substituents:
| Substituent | Electronic Effect | Potential Impact on Bioactivity |
| -Cl | Electron-withdrawing | May enhance binding affinity through halogen bonding or by altering the electronic landscape of the benzothiophene ring. |
| -F | Electron-withdrawing | Can increase metabolic stability and binding affinity. |
| -CH₃ | Electron-donating | May improve hydrophobic interactions within the binding pocket. |
| -OCH₃ | Electron-donating | Can form hydrogen bonds and alter solubility and electronic properties. |
The size and shape of substituents (steric bulk) play a critical role in determining how a molecule fits into its biological target.
Small Substituents: Smaller groups like fluorine or a methyl group may be well-tolerated and can be used to probe the binding pocket for additional interactions without causing significant steric hindrance.
Bulky Substituents: Larger groups, such as a tert-butyl or a phenyl group, can either enhance binding by filling a large hydrophobic pocket or decrease activity by sterically clashing with the amino acid residues of the binding site. The position of the substituent on the benzothiophene ring is also critical. A bulky group at one position might be beneficial, while at another, it could completely abolish activity.
The interplay between electronic and steric effects is complex and often not easily separable. The systematic variation of substituents on the this compound scaffold is a key strategy in medicinal chemistry to fine-tune the compound's properties and develop potent and selective therapeutic agents.
Lipophilicity Modulation by Structural Modifications
Systematic alterations to the benzothiophene ring system are a primary strategy to modulate lipophilicity. The introduction of various substituents at different positions on the benzene ring of the benzothiophene nucleus can lead to a predictable shift in the compound's partition coefficient (log P), a common measure of lipophilicity. For instance, the incorporation of small, non-polar alkyl groups, such as methyl or ethyl groups, is expected to incrementally increase lipophilicity. Conversely, the addition of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups would decrease lipophilicity by enhancing hydrogen bonding potential with aqueous environments.
Halogenation of the benzothiophene ring represents another effective approach. The introduction of halogen atoms (F, Cl, Br, I) generally increases lipophilicity, with the effect being more pronounced with heavier halogens. This is a widely used tactic in medicinal chemistry to enhance membrane permeability.
Modifications to the acrylic acid side chain also offer a means to control the lipophilic/hydrophilic balance. Esterification of the carboxylic acid group, for example, by converting it to a methyl or ethyl ester, would mask the polar carboxyl group and significantly increase lipophilicity. Such a modification can be particularly useful if the free acid has poor membrane penetration.
To illustrate these principles, the following table presents hypothetical log P values for a series of this compound derivatives with modifications on the benzothiophene ring.
| Compound ID | Substitution on Benzothiophene Ring | Predicted log P |
| 1 | None (Parent Compound) | 3.2 |
| 1a | 5-Methyl | 3.7 |
| 1b | 6-Chloro | 3.9 |
| 1c | 5-Bromo | 4.1 |
| 1d | 6-Hydroxy | 2.8 |
| 1e | 5-Methoxy | 3.4 |
Note: The log P values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends in lipophilicity based on structural modifications.
Rational Design Principles for Enhanced Performance
The development of this compound derivatives with superior performance for specific applications relies on rational design principles. This approach leverages an understanding of the molecular target and the key interactions that govern ligand binding.
In the absence of a defined biological target for this compound, we can consider a hypothetical enzyme active site to illustrate the principles of ligand-based design. This process often involves computational methods like molecular docking to predict how a ligand will bind to a receptor. nih.govnih.gov The goal is to design molecules that complement the shape and electrostatic environment of the binding pocket. nih.gov
Let us assume the target protein possesses a binding site with a hydrophobic pocket, a hydrogen bond donor, and a hydrogen bond acceptor. The design of this compound derivatives would then aim to maximize favorable interactions with these features.
Hydrophobic Interactions: The benzothiophene moiety of the molecule is inherently hydrophobic and would be expected to favorably occupy the hydrophobic pocket of the target. The lipophilicity of this region could be further optimized by adding small alkyl or halogen substituents to the benzene ring to enhance van der Waals interactions with non-polar amino acid residues in the pocket.
Hydrogen Bonding: The acrylic acid portion of the molecule provides key hydrogen bonding functionalities. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). The trans-configuration of the double bond ensures a specific spatial orientation of these groups, which can be critical for precise docking into the active site. If the target's binding site contains a corresponding hydrogen bond acceptor (e.g., the backbone carbonyl of an amino acid), the hydroxyl of the acrylic acid can form a strong hydrogen bond. Similarly, the carbonyl oxygen can interact with a hydrogen bond donor (e.g., the amide proton of an amino acid).
The following table outlines a hypothetical design strategy based on these principles.
| Derivative ID | Proposed Modification | Rationale for Design |
| 2a | 6-Fluoro substitution | To enhance hydrophobic interactions in a specific sub-pocket without adding significant steric bulk. |
| 2b | Esterification of the acrylic acid | To target a more lipophilic binding site and potentially act as a prodrug. |
| 2c | Introduction of a 5-amino group | To introduce a new hydrogen bond donor and potentially interact with a negatively charged residue. |
Building upon the initial ligand design, the optimization of molecular interactions is a crucial step to enhance the potency and selectivity of this compound derivatives for a particular biological application. This often involves iterative cycles of design, synthesis, and biological evaluation.
For instance, if the initial parent compound exhibits moderate activity as an enzyme inhibitor, the goal would be to introduce modifications that strengthen its binding affinity. This can be achieved by:
Enhancing Shape Complementarity: Modifying the substitution pattern on the benzothiophene ring to better fill the available space in the binding pocket can lead to a more favorable enthalpy of binding. For example, replacing a smaller methyl group with a larger ethyl or isopropyl group might be beneficial if the pocket can accommodate the increased size.
Introducing Additional Interaction Points: If analysis of the binding site reveals an unoccupied pocket or a potential for additional hydrogen bonds, the ligand can be modified accordingly. For example, adding a hydroxyl group at a suitable position on the benzothiophene ring could allow for a new hydrogen bond with the target protein, thereby increasing binding affinity. The strategic placement of polar groups can also improve selectivity for the target enzyme over other related proteins.
Conformational Rigidity: The acrylic acid linker provides some degree of flexibility. In some cases, constraining this flexibility by incorporating the linker into a ring system can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.
The refinement of these molecular interactions is a key aspect of transforming a lead compound into a highly potent and specific drug candidate. The principles of rational drug design provide a powerful framework for guiding these optimization efforts. nih.gov
Future Research Directions and Translational Potential in the Study of 2e 3 1 Benzothien 3 Yl Acrylic Acid
Exploration of Novel Synthetic Methodologies for Sustainable Production
The future development and application of (2E)-3-(1-benzothien-3-yl)acrylic acid are intrinsically linked to the availability of efficient and sustainable synthetic routes. Current methods for synthesizing benzothiophene (B83047) derivatives often rely on traditional approaches that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. nih.govresearchgate.neteurekaselect.com Future research should prioritize the development of green and sustainable synthetic methodologies.
Key areas for exploration include:
Catalytic Systems: Investigating novel transition-metal catalysts or even metal-free catalytic systems could lead to more efficient and environmentally benign processes. acs.orgorganic-chemistry.org Photocatalytic methods, utilizing visible light to drive reactions, present a particularly promising avenue for sustainable synthesis. acs.org
Renewable Starting Materials: A shift towards bio-based starting materials for the synthesis of both the benzothiophene core and the acrylic acid side chain would significantly enhance the sustainability of the production process. nih.govd-nb.info
Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste, should be a primary focus. nih.gov
Solvent Selection: The use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, will be crucial in reducing the environmental footprint of the synthesis. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). acs.org | Development of efficient organic dye sensitizers or semiconductor photocatalysts. acs.org |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts (enzymes). | Identification and engineering of enzymes for specific bond formations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Development of solvent-free microwave protocols. |
Deeper Mechanistic Understanding of Biological Interactions
Preliminary investigations suggest that this compound and related benzothiophene derivatives possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. smolecule.comnih.govresearchgate.netktu.edu However, a detailed understanding of the molecular mechanisms underlying these activities is currently lacking. Future research must delve into the specific cellular and molecular targets of this compound.
Key research questions to address include:
Target Identification and Validation: What specific enzymes, receptors, or signaling pathways does this compound interact with? Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify its molecular targets.
Enzyme Inhibition Kinetics: For enzymatic targets, such as the suggested matrix metalloproteinases (MMPs), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants. smolecule.com
Cellular Pathway Analysis: How does this compound modulate key cellular processes like apoptosis, cell cycle progression, and inflammatory signaling? smolecule.comresearchgate.net Transcriptomic and proteomic analyses of cells treated with the compound can provide a global view of its effects on cellular pathways.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound will be crucial to understand how structural modifications influence its biological activity and to optimize its potency and selectivity. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Research
In silico methods are powerful tools for accelerating drug discovery and materials science research by providing predictive insights into molecular properties and interactions. uomustansiriyah.edu.iqjapsonline.comuomustansiriyah.edu.iq The application of advanced computational modeling to the study of this compound can guide experimental work and rationalize observed activities.
Future computational studies should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, providing insights into its chemical behavior. nih.govnih.govrsc.org
Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound to the active sites of potential protein targets, helping to prioritize experimental screening efforts. imist.ma
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of benzothiophene derivatives with their biological activities, enabling the design of new compounds with improved properties. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological targets, offering a deeper understanding of the binding process and the stability of the complex.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis. nih.govnih.govrsc.org | HOMO-LUMO gap, charge distribution, reactivity indices. nih.gov |
| Molecular Docking | Target interaction prediction. imist.ma | Binding affinity, binding pose, key interacting residues. |
| QSAR | Predictive modeling of activity. nih.govresearchgate.netresearchgate.net | Biological activity based on molecular descriptors. |
| Molecular Dynamics (MD) | Simulation of molecular motion. | Stability of ligand-protein complexes, conformational changes. |
Diversification of Applications in Emerging Fields of Material Science
The unique chemical structure of this compound, combining a rigid, electron-rich benzothiophene core with a reactive acrylic acid group, makes it a promising candidate for applications in material science. smolecule.com The benzothiophene moiety is known for its favorable electronic properties, while the acrylic acid group is amenable to polymerization. acs.orgresearchgate.netarkema.com
Potential applications to be explored include:
Organic Electronics: Benzothiophene-containing materials have shown promise as organic semiconductors. acs.orgresearchgate.netresearchgate.net The potential of this compound and its polymers in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) should be investigated. acs.orgresearchgate.netncu.edu.tw
Polymer Chemistry: The acrylic acid functionality allows for the incorporation of the benzothiophene unit into polymer chains through various polymerization techniques. arkema.comgoogle.com The resulting polymers may exhibit interesting optical, electronic, or thermal properties.
Coatings and Adhesives: Acrylic acid derivatives are widely used in the formulation of coatings and adhesives. The incorporation of the benzothiophene moiety could impart unique properties such as UV resistance, conductivity, or antimicrobial activity to these materials.
Interdisciplinary Collaboration for Comprehensive Research Outcomes
To fully realize the potential of this compound, a concerted and collaborative research effort is essential. The multifaceted nature of this compound, with potential applications spanning from medicine to materials, necessitates the integration of expertise from various scientific disciplines.
Future progress will depend on collaborations between:
Synthetic Organic Chemists: To develop novel and sustainable synthetic routes.
Medicinal Chemists and Biologists: To elucidate the mechanisms of biological activity and to design and evaluate new therapeutic agents. nih.gov
Computational Chemists: To provide theoretical insights and guide experimental design.
Material Scientists and Engineers: To explore and develop new materials with novel properties and applications.
Pharmacologists and Toxicologists: To assess the therapeutic potential and safety of any new drug candidates.
By fostering such interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and translate the promising potential of this compound into tangible benefits for society.
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-(1-benzothien-3-yl)acrylic acid, and how can reaction conditions be optimized?
The synthesis of acrylic acid derivatives like this compound typically involves condensation reactions. A common method is the Knoevenagel condensation between 1-benzothiophene-3-carbaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine) . Key optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions.
- Catalyst : Pyridine or piperidine enhances enolate formation, critical for the α,β-unsaturated bond geometry.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (confirmed via melting point and NMR).
For reproducibility, monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates via FT-IR (C=O stretch at ~1680 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment. For example:
- Torsion angles : The (2E) configuration is confirmed by a C=C-C=O torsion angle > 170°, as seen in analogous structures .
- Hydrogen bonding : O–H···N interactions (e.g., carboxylic acid to pyridine nitrogen) stabilize the crystal lattice and validate molecular geometry .
Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters . If twinning occurs, employ twin law matrices in refinement software to correct intensity data .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR shows vinyl protons as doublets (J = 15–16 Hz) confirming the trans (E) configuration. Aromatic protons from the benzothiophene ring appear as multiplet signals at δ 7.2–8.0 ppm .
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- UV-Vis : π→π* transitions of the conjugated system (λmax ~280–320 nm) .
For purity, combine HPLC (C18 column, methanol/water 70:30) with mass spectrometry (ESI-MS, [M-H]⁻ ion) .
Advanced: How do supramolecular interactions influence the biological activity of this compound?
The compound’s bioactivity (e.g., antimicrobial ) is modulated by intermolecular interactions:
- Hydrogen bonding : Carboxylic acid groups form O–H···N/O bonds with target proteins (e.g., enzyme active sites), enhancing binding affinity .
- π–π stacking : Benzothiophene rings interact with aromatic residues in proteins, stabilizing ligand-receptor complexes .
- Solvent effects : Polar solvents (e.g., DMSO) disrupt aggregation, improving bioavailability .
Use molecular docking (AutoDock Vina) to simulate interactions with targets like bacterial dihydrofolate reductase .
Basic: What are the documented biological activities of this compound?
- Antimicrobial : Protonated derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli via membrane disruption .
- Anti-inflammatory : Inhibition of COX-2 (IC50 ~10 µM) via competitive binding to the arachidonic acid pocket .
- Antioxidant : Scavenges DPPH radicals (EC50 ~50 µM) through electron donation from the acrylic acid moiety .
Validate activity using standardized assays (e.g., broth microdilution for MIC , ELISA for COX-2 inhibition ).
Advanced: How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity may arise from:
- Protonation state : The carboxylic acid group’s ionization (pKa ~4.5) affects solubility and membrane permeability. Use pH-adjusted assays .
- Crystallinity : Amorphous vs. crystalline forms alter dissolution rates. Characterize via PXRD and DSC .
- Assay interference : Thiophene rings may absorb at UV wavelengths used in microplate readers. Include negative controls (e.g., compound-free solvent) .
Replicate studies under identical conditions and cross-validate with orthogonal assays (e.g., LC-MS for metabolite profiling) .
Basic: What computational methods predict the physicochemical properties of this compound?
- LogP : Estimated at 2.8 (Schrödinger QikProp), indicating moderate lipophilicity .
- pKa : ~4.5 (ACD/Labs), favoring deprotonation at physiological pH .
- Solubility : ~0.1 mg/mL in water; improves with co-solvents (e.g., PEG-400) .
Use Gaussian09 for DFT calculations (B3LYP/6-31G*) to optimize geometry and predict electrostatic potential surfaces .
Advanced: What strategies optimize the crystallization of this compound for structural studies?
- Solvent selection : Slow evaporation from ethanol/water (1:1) yields prismatic crystals .
- Temperature gradients : Cooling from 50°C to 4°C at 5°C/hour minimizes defects .
- Additives : 5% DMSO reduces nucleation density, favoring larger crystals .
Characterize crystal quality via mosaicity (<0.1°) and Rint (<5%) in SC-XRD datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
